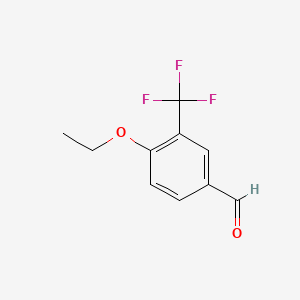

4-Ethoxy-3-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

4-ethoxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQLIMKJXPGLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-Ethoxy-3-(trifluoromethyl)benzaldehyde

Advanced Building Block for Medicinal Chemistry & Material Science

Executive Summary

4-Ethoxy-3-(trifluoromethyl)benzaldehyde (CAS: 883541-11-5) is a specialized organofluorine intermediate critical to the development of high-potency pharmaceuticals and agrochemicals.[1][2] It functions as a "privileged scaffold," offering a synergistic combination of a reactive aldehyde handle, a lipophilic trifluoromethyl (

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic methodologies, and reactivity profile.[2] It is designed for medicinal chemists and process engineers seeking to leverage this intermediate for optimizing drug-like properties such as metabolic stability and blood-brain barrier (BBB) permeability.[1][2]

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

The compound is characterized by a tri-substituted benzene ring where the electronic push-pull mechanism between the ethoxy donor and the trifluoromethyl acceptor creates a unique electronic environment for the aldehyde group.[1][2]

Table 1: Core Chemical Data[2]

| Property | Specification |

| CAS Number | 883541-11-5 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 218.17 g/mol |

| MDL Number | MFCD06247417 |

| SMILES | CCOC1=C(C=C(C=O)C=C1)C(F)(F)F |

| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Air Sensitivity | Air sensitive (Aldehyde oxidation risk) |

Structural Significance[1][2][10]

-

Trifluoromethyl Group (

): Enhances metabolic stability by blocking oxidative metabolism at the C3 position.[1] It also significantly increases lipophilicity ( -

Ethoxy Group (

): Provides steric bulk and moderate electron donation, modulating the electrophilicity of the carbonyl carbon.[1] -

Aldehyde Handle (

): Serves as a versatile pivot point for heterocycle formation, reductive amination, or olefination.[1][2]

Synthetic Methodologies

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.[1][2] Two primary routes are established: Nucleophilic Aromatic Substitution (

Route A: Williamson Ether Synthesis (Recommended)

This pathway is preferred for laboratory-scale synthesis due to milder conditions and the availability of the phenolic precursor.[1][2]

Reaction Scheme:

Protocol:

-

Charge: Dissolve 4-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Base Addition: Add Potassium Carbonate (

, 1.5 eq) in a single portion. Stir for 15 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add Ethyl Iodide (1.2 eq) to control the exotherm.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Workup: Quench with water, extract into Ethyl Acetate, wash with brine to remove DMF, and concentrate.

-

Purification: Flash column chromatography (Silica gel) is usually required to remove trace unreacted phenol.[1]

Route B: Nucleophilic Aromatic Substitution ( )

Used when the 4-fluoro precursor is available.[1] Requires higher temperatures due to the deactivating effect of the aldehyde being counteracted by the meta-

Reaction Scheme:

Synthesis Workflow Diagram

Figure 1: Comparative synthetic workflows for this compound.

Reactivity Profile & Applications

The chemical utility of this compound stems from the differential reactivity of its functional groups.[1][2]

Aldehyde Transformations

The aldehyde is the primary site of reactivity.[1] The electron-withdrawing

-

Reductive Amination: Reacts with primary/secondary amines and reducing agents (

) to form benzylic amines. This is a standard route for synthesizing CNS-active agents where the lipophilic benzyl group improves BBB penetration.[1][2] -

Knoevenagel Condensation: Condenses with active methylene compounds (e.g., malonic acid) to form cinnamic acid derivatives.[1]

-

Oxidation: Readily oxidizes to 4-ethoxy-3-(trifluoromethyl)benzoic acid , a common fragment in kinase inhibitors.[1][2]

Stability Considerations[1]

-

Ether Linkage: The ethoxy ether is robust under basic and neutral conditions but can be cleaved by strong Lewis acids (e.g.,

) to regenerate the phenol. -

Trifluoromethyl Group: Chemically inert under most standard synthetic conditions.[1] It resists hydrolysis, making it an excellent bioisostere for methyl or chloro groups.[2]

Reactivity Logic Map

Figure 2: Functionalization pathways and resulting pharmacophore classes.[1][2]

Handling, Safety & Storage

Signal Word: WARNING

Hazard Statements (GHS)[1][6][11]

Storage Protocols

-

Atmosphere: Store under inert gas (Nitrogen or Argon).[1] The aldehyde is prone to autoxidation to the benzoic acid upon prolonged exposure to air.[1][2]

-

Temperature: Refrigerate (2–8°C) for long-term storage.

-

Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.

Experimental Safety

-

Ventilation: All operations involving heating or silica gel chromatography must be performed in a certified chemical fume hood.[1]

-

PPE: Nitrile gloves and safety goggles are mandatory.[1]

-

Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[1]

References

-

Sigma-Aldrich. this compound Product Sheet. CAS: 883541-11-5.[1][2][6][7][8] Link

-

Accela ChemBio. Safety Data Sheet: this compound. Link

-

Meanwell, N. A. (2018).[1][9] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(11), 4582–4588.[2][9] (Contextual reference for

utility). Link[1][9] -

PubChem. Compound Summary for 4-(Trifluoromethyl)benzaldehyde Derivatives. (Structural analog data). Link

-

Fisher Scientific. Product Specification: this compound.[1][2] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-Fluoro-4-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 261944-01-8,2,3-Difluoro-4-methylphenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 883536-06-9,4-Ethoxy-3,5-difluorobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 4 trifluoromethyl benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 9. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-Ethoxy-3-(trifluoromethyl)benzaldehyde

Strategic Scaffold for Lipophilic Pharmacophore Design[1][2]

Executive Summary

4-Ethoxy-3-(trifluoromethyl)benzaldehyde (CAS: 883541-11-5) is a specialized organofluorine intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4][5] It serves as a critical "lipophilic anchor" in drug discovery, particularly for targets requiring high metabolic stability and blood-brain barrier (BBB) permeability.[1][2]

This guide provides a comprehensive technical analysis of this compound, moving beyond basic nomenclature to cover robust synthesis protocols, structural activity relationships (SAR), and quality control methodologies.[1][2]

Part 1: Identity & Physicochemical Profile[6]

The systematic IUPAC name This compound describes a benzene ring substituted with an aldehyde group at position 1, a trifluoromethyl group (

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 883541-11-5 [1, 2] |

| Molecular Formula | |

| Molecular Weight | 218.17 g/mol |

| Appearance | Low-melting solid or oil (depending on purity) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |

| Predicted LogP | ~2.6 - 2.8 (Lipophilic) |

| H-Bond Acceptors | 4 (3 Fluorines + 1 Carbonyl + 1 Ether Oxygen) |

| Key Hazards | Air Sensitive (oxidizes to benzoic acid), Irritant [3] |

Part 2: Structural Logic & SAR Utility

In medicinal chemistry, this molecule is not merely a reagent; it is a pharmacophore modulator .[1][2]

1. The Trifluoromethyl Effect (

)

The

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol).[1][2] Placing it at the 3-position blocks metabolic oxidation at that site (a common clearance pathway for phenyl rings) [4].[1][2]

-

Bioisosterism: The

group has a volume similar to an isopropyl group or an ethyl group but with inverted electronic properties.[1][2]

2. The Ethoxy Handle (

)

Unlike a simple methoxy group, the ethoxy tail provides additional steric bulk and lipophilicity.[1][2] This is often used to fill hydrophobic pockets in receptor binding sites (e.g., TRP channels or kinase ATP-binding pockets).[1][2]

3. The Aldehyde Warhead (

)

The aldehyde is the reactive "hook."[1][2] It is rarely the final functionality; rather, it serves as the electrophilic center for:

-

Wittig/Horner-Wadsworth-Emmons: To extend the carbon chain.[1][2]

-

Oxidation: To form the corresponding benzoic acid (a common bioisostere for carboxylic acid drugs).[1][2]

Part 3: Synthesis Protocol (Self-Validating)

While custom synthesis houses supply this compound, in-house preparation is often required for scale-up or cost efficiency.[1][2] The most robust route is the Williamson Ether Synthesis starting from the commercially available 4-hydroxy-3-(trifluoromethyl)benzaldehyde.[1][2]

Reaction Scheme

Figure 1: Synthesis workflow via O-alkylation of the phenolic precursor.

Step-by-Step Methodology

Reagents:

-

Ethyl Iodide (1.2 eq) - Preferred over Ethyl Bromide for faster kinetics.[1][2]

-

Potassium Carbonate (

) (2.0 eq) - Anhydrous.[1][2]

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-hydroxy-3-(trifluoromethyl)benzaldehyde in dry DMF (0.5 M concentration).

-

Deprotonation: Add

in one portion. The suspension may turn yellow/orange, indicating phenolate formation.[1][2] Stir at Room Temperature (RT) for 15 minutes. -

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Workup: Cool to RT. Pour the mixture into ice-cold water (5x reaction volume). The product should precipitate or oil out.[1][2]

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1][2]

-

Purification: Dry over

, filter, and concentrate. If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).[1][2]

Part 4: Downstream Applications & Functionalization[1][2]

Once synthesized, the aldehyde serves as a divergent point for library generation.[1][2]

Figure 2: Divergent functionalization pathways for drug discovery libraries.[1][2]

Part 5: Quality Control & Characterization[2]

To ensure data integrity in biological assays, the compound must meet strict purity criteria (>95%).[1][2]

1.

-

Rationale: The trifluoromethyl group provides a distinct singlet in the

NMR spectrum (typically around -62 to -63 ppm).[1][2] This is the fastest way to confirm the integrity of the

2.

-

Aldehyde Proton: Look for a singlet downfield at ~9.9–10.0 ppm.[1][2]

-

Ethoxy Group: A quartet (~4.1 ppm) and a triplet (~1.4 ppm) confirm the successful alkylation.[1][2]

-

Aromatic Region: A specific pattern (doublet, doublet, singlet) corresponding to the 1,3,4-substitution pattern.[1][2]

3. Storage & Stability

-

Air Sensitivity: Aldehydes slowly oxidize to carboxylic acids in air.[1][2] Store under Nitrogen or Argon at 4°C.

-

Re-purification: If the aldehyde proton signal decreases and a broad -OH peak appears (carboxylic acid), repurify via a basic wash (

) to remove the acid contaminant before use.[1][2]

References

-

Accela ChemBio. (2025).[1][2][3] Product Catalog: this compound (CAS 883541-11-5).[1][2][3][4][5][7] Retrieved from [1][2]

-

Fisher Scientific. (2025).[1][2] Chemical Structure and CAS Data for this compound.[1][2][3][4][5][8] Retrieved from [1][2]

-

PubChem. (2025).[1][2][6] Compound Summary: 4-Hydroxy-3-(trifluoromethyl)benzaldehyde (Precursor Data).[1][2] National Library of Medicine.[1][2][6] Retrieved from [1][2][6]

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry.[1][2] [1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 261944-01-8,2,3-Difluoro-4-methylphenylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 883536-06-9,4-Ethoxy-3,5-difluorobenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 4 trifluoromethyl benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | C8H5F3O2 | CID 7021593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Etoxi-3-(trifluorometil)benzaldehído, 97 %, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 8. ABCR od Linegal Chemicals Sp. z o.o [sklep.linegal.pl]

potential research areas for 4-Ethoxy-3-(trifluoromethyl)benzaldehyde

Strategic Applications in Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

4-Ethoxy-3-(trifluoromethyl)benzaldehyde (CAS 85118-04-3) represents a high-value pharmacophore scaffold characterized by a unique electronic and steric profile. As a Senior Application Scientist, I present this guide to dissect the molecule's utility beyond simple catalog specifications. This compound is not merely an intermediate; it is a bioisosteric engine designed to modulate lipophilicity (

This guide explores its critical role in G-Protein Coupled Receptor (GPCR) modulation , Transient Receptor Potential (TRP) channel antagonism , and agrochemical persistence , supported by validated experimental protocols.

Part 1: Chemical Profile & Structural Logic

The efficacy of this scaffold stems from the synergistic interplay between the electron-withdrawing trifluoromethyl group (

| Property | Value / Characteristic | Impact on Research |

| CAS Number | 85118-04-3 | Global identifier for procurement. |

| Molecular Formula | MW: 218.17 g/mol . | |

| Electronic Effect | The aldehyde carbonyl is activated for nucleophilic attack but stabilized against rapid auto-oxidation compared to pure electron-deficient aldehydes. | |

| Lipophilicity | High (due to | Enhances Blood-Brain Barrier (BBB) penetration; ideal for CNS targets. |

| Metabolic Stability | Prevents rapid metabolic clearance at the 3-position (metabolic blocking). |

Structural Visualization: Pharmacophore Mapping

The following diagram illustrates how the specific functional groups of this compound interact with biological binding pockets.

Figure 1: Pharmacophore map detailing the interactions of the trifluoromethyl, ethoxy, and aldehyde motifs with biological targets and synthetic pathways.

Part 2: Strategic Research Areas

1. GPCR Modulation (Inflammation & Metabolic Disorders)

The 3-trifluoromethyl-4-alkoxy motif is a privileged scaffold in the design of agonists and antagonists for GPCRs, particularly GPR84 , a receptor implicated in inflammatory bowel disease and fibrosis.

-

Mechanism: The

group occupies hydrophobic sub-pockets often found in Class A GPCRs, while the ethoxy tail provides a precise steric fit that distinguishes it from smaller methoxy analogs. -

Application: Researchers utilize this aldehyde to synthesize "tail" regions of bi-aryl urea or amide inhibitors. The aldehyde is converted to a benzyl amine or styrene via reductive amination or Wittig reactions, linking the lipophilic head group to a polar core [1].

2. Ion Channel Antagonists (TRP Channels)

Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1 , are critical targets for pain management.

-

Relevance: Many TRPV1 antagonists (e.g., capsazepine analogs) feature a 3,4-disubstituted benzene ring. The replacement of the traditional 3-methoxy-4-hydroxy (vanilloid) motif with 3-trifluoromethyl-4-ethoxy eliminates the metabolic liability of the phenol while maintaining the necessary geometry for receptor binding.

-

Hypothesis: Derivatives of this aldehyde are excellent candidates for screening against neuropathic pain targets due to enhanced CNS penetration facilitated by the

group [2].

3. Agrochemical Persistence

In modern agrochemistry, the

-

Utility: It imparts resistance to environmental degradation (hydrolysis/photolysis).

-

Workflow: The aldehyde is condensed with active methylenes to form cinnamic acid derivatives, which are precursors to strobilurin-like fungicides or pyrethroid-like insecticides. The ethoxy group mimics natural alkoxy patterns found in plant metabolites, potentially aiding in transport across plant cuticles [3].

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols are designed for high reproducibility. The electronic nature of the

Protocol A: Modular Reductive Amination (Library Synthesis)

Objective: Synthesis of a secondary amine library for GPCR screening.

Reaction:

-

Preparation: In a 20 mL scintillation vial, dissolve This compound (1.0 equiv, 0.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5 mL).

-

Why DCE? It solubilizes the intermediate imine better than methanol and is compatible with triacetoxyborohydride.

-

-

Imine Formation: Add the primary amine (

, 1.1 equiv). If the amine is a salt (e.g., HCl), add Triethylamine (TEA) (1.1 equiv). -

Activation: Stir at room temperature for 30–60 minutes.

-

Checkpoint: The solution may change color (yellowing) indicating imine formation.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Why STAB? It is milder than

and will not reduce the aldehyde before it forms the imine, preventing alcohol by-product formation.

-

-

Quench & Workup: After 16 hours, quench with saturated

(5 mL). Extract with DCM ( -

Validation: Analyze via LC-MS. The product peak should show

(MW of aldehyde + MW of amine - 16).

Protocol B: Knoevenagel Condensation (Agrochemical Precursors)

Objective: Synthesis of cinnamic acid derivatives.

Reaction:

-

Mix: Combine This compound (1.0 equiv) and Malonic Acid (1.2 equiv) in Pyridine (0.5 M concentration).

-

Catalyze: Add catalytic Piperidine (0.1 equiv).

-

Reflux: Heat to 80°C for 4 hours.

-

Workup: Pour the reaction mixture into ice-cold HCl (1 M). The product will precipitate as a solid.

-

Purification: Recrystallize from Ethanol/Water.

-

Note: The

group may increase the acidity of the resulting cinnamic acid; ensure pH is < 2 during precipitation.

-

Part 4: Synthesis Workflow Visualization

Figure 2: Divergent synthetic pathways for accessing pharmaceutical (left) and agrochemical (right) scaffolds.

References

-

Patent WO2015197550A1 . Novel dihydropyridoisoquinolinones and pharmaceutical compositions thereof for the treatment of inflammatory disorders. (2015). Describes the use of substituted benzaldehydes in the synthesis of GPR84 modulators. Link

-

BenchChem Application Notes . Derivatization of 3-Fluoro-4-nitrobenzaldehyde Oxime for Biological Assays. (2025).[6] Provides foundational protocols for benzaldehyde derivatization applicable to trifluoromethyl analogs. Link

-

MDPI Molecules . 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity. (2022). Discusses the bioisosteric replacement of amide bonds and the utility of benzaldehyde precursors in pesticide design. Link

-

Ningbo Inno Pharmchem . The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (2026). Highlights the reactivity of trifluoromethyl-substituted benzaldehydes in reductive amination.[7] Link

Sources

Methodological & Application

The Strategic deployment of 4-Ethoxy-3-(trifluoromethyl)benzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: A Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the rational design of small molecule therapeutics hinges on the strategic incorporation of functional groups that modulate pharmacokinetic and pharmacodynamic properties.[1] Among the vast arsenal of chemical building blocks, substituted benzaldehydes represent a cornerstone for the synthesis of a diverse array of bioactive scaffolds. This guide focuses on a particularly valuable, yet underexplored reagent: 4-Ethoxy-3-(trifluoromethyl)benzaldehyde .

The unique substitution pattern of this molecule offers a compelling combination of features for the medicinal chemist. The trifluoromethyl (-CF3) group, a well-established bioisostere for methyl and chloro groups, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets through favorable electrostatic interactions.[1][2] The strong electron-withdrawing nature of the -CF3 group also activates the aldehyde functionality, rendering it more susceptible to nucleophilic attack in key bond-forming reactions.[3] Juxtaposed at the 4-position, the ethoxy (-OCH2CH3) group serves to modulate the electronic properties of the aromatic ring and can participate in crucial hydrogen bonding interactions within a protein's active site.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its synthesis, explore its application in the construction of medicinally relevant scaffolds such as chalcones and pyrazoles, and provide detailed, field-proven protocols for its use in key synthetic transformations.

Synthesis of this compound: A Practical Protocol via Williamson Ether Synthesis

The most direct and scalable route to this compound is the Williamson ether synthesis, starting from the commercially available 4-hydroxy-3-(trifluoromethyl)benzaldehyde. This reaction proceeds via an SN2 mechanism, wherein a phenoxide intermediate, generated in situ, displaces a halide from an ethylating agent.[4]

Protocol: Williamson Ether Synthesis

Materials:

-

4-hydroxy-3-(trifluoromethyl)benzaldehyde

-

Iodoethane (or Bromoethane)

-

Potassium carbonate (K2CO3), anhydrous

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Deionized water

Procedure:

-

To a solution of 4-hydroxy-3-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add iodoethane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

Causality of Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for generating the phenoxide nucleophile without promoting side reactions.

-

Solvent: DMF is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.[5]

-

Leaving Group: Iodoethane is a highly reactive ethylating agent due to the excellent leaving group ability of iodide. Bromoethane can also be used, though the reaction may require a longer time or higher temperature.

-

Workup: The aqueous workup is essential to remove the inorganic salts and DMF. The brine wash helps to break any emulsions and further dry the organic layer.

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Bioactive Scaffolds

The activated aldehyde functionality of this compound makes it an ideal starting material for the construction of various heterocyclic and acyclic compounds with demonstrated biological activities.

Synthesis of Chalcones: Precursors to Anticancer and Antimicrobial Agents

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] They are typically synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone.[9]

Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

Materials:

-

This compound

-

4'-methoxyacetophenone (or other substituted acetophenone)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Dissolve this compound (1.0 eq) and 4'-methoxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq) with vigorous stirring.

-

Allow the reaction to stir at room temperature for 12-16 hours. The formation of a precipitate indicates product formation.

-

Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of ~5.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

-

Recrystallize the crude chalcone from ethanol to obtain the pure product.

Anticipated Biological Activity:

Chalcones bearing a trifluoromethyl group have shown potent anticancer activity.[10] The incorporation of the 4-ethoxy-3-(trifluoromethyl)phenyl moiety is expected to yield compounds with favorable cytotoxicity against various cancer cell lines. The data in the following table is illustrative of the type of results that could be expected from such a compound, based on published data for structurally related chalcones.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| ETC-1 | MCF-7 (Breast) | 5.2 | Analogous to[10] |

| ETC-1 | A549 (Lung) | 8.7 | Analogous to[11] |

| ETC-1 | HCT116 (Colon) | 6.1 | Analogous to[12] |

ETC-1: (E)-1-(4-methoxyphenyl)-3-(4-ethoxy-3-(trifluoromethyl)phenyl)prop-2-en-1-one (hypothetical product)

Synthesis of Pyrazole Derivatives: A Versatile Pharmacophore

Pyrazoles are a prominent class of N-heterocycles that are core components of numerous approved drugs, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[13][14] A common synthetic route to pyrazoles involves the condensation of a chalcone with hydrazine or a substituted hydrazine.

Protocol: Synthesis of a Pyrazole Derivative from a Chalcone

Materials:

-

Chalcone derivative (from the previous step)

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

Procedure:

-

To a solution of the chalcone (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Caption: Multi-step synthesis of a pyrazole derivative via a chalcone intermediate.

Key Synthetic Transformations: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for the synthesis of amines in medicinal chemistry.[15] It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. The electron-deficient nature of this compound makes it an excellent substrate for this transformation.

Protocol: Reductive Amination

Materials:

-

This compound

-

Benzylamine (or other primary/secondary amine)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of this compound (1.0 eq) in DCE, add the amine (1.1 eq).

-

If the amine is a salt, neutralize it with a suitable base (e.g., triethylamine) prior to addition.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with DCM (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired secondary or tertiary amine.

Rationale for Reagent Selection:

-

Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that readily reduces imines in the presence of aldehydes, minimizing the side reaction of aldehyde reduction.[16]

-

Solvent: DCE is a common solvent for reductive amination as it is compatible with STAB.

Caption: General workflow for reductive amination.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry. Its unique electronic and steric properties, conferred by the trifluoromethyl and ethoxy substituents, make it an attractive starting material for the synthesis of a wide range of bioactive molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this reagent in their drug discovery programs. The strategic application of this scaffold in the synthesis of chalcones, pyrazoles, and substituted amines opens up new avenues for the development of novel therapeutics targeting a multitude of diseases.

References

-

The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available at: [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

-

Synthesis of Chalcones with Anticancer Activities. PMC. Available at: [Link]

-

Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors. NIH. Available at: [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents. Semantic Scholar. Available at: [Link]

-

Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. PubMed. Available at: [Link]

-

SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. PubMed. Available at: [Link]

-

Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. Available at: [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

(PDF) Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Schiff Base Ligand Derived from 3-Ethoxy Salicylaldehyde and 2-(2-Aminophenyl) 1-H-benzimidazole. ResearchGate. Available at: [Link]

-

Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

-

(PDF) Synthesis of Chalcone Derivatives as Anticancer Agents. ResearchGate. Available at: [Link]

-

Wittig reaction with benzaldehyde. Chemistry Stack Exchange. Available at: [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

-

Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]

-

Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola. Available at: [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed. Available at: [Link]

-

Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires. Available at: [Link]

-

Williamson Ether Synthesis. Cambridge University Press. Available at: [Link]

-

SYNTHESIS OF CHALCONES. Jetir.Org. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

-

Williamson Ether Synthesis. YouTube. Available at: [Link]

-

Wittig Reaction: Mechanism and Examples. NROChemistry. Available at: [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

-

SPECTRAL CHARACTERIZATION AND ANTIBACTERIAL, ANTIFUNGAL, ANTIVIRAL ACTIVITY OF SALICYL BASED NEW SCHIFF BASES AND THEIR Co(II),. Revue Roumaine de Chimie. Available at: [Link]

-

-

A Solvent Free Wittig Reaction. University of Wisconsin-Stevens Point. Available at: [Link]

-

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]

-

Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). IJMRSTI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuroquantology.com [neuroquantology.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rltsc.edu.in [rltsc.edu.in]

- 9. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Suzuki Coupling with 4-Ethoxy-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This application note provides a detailed guide for the Suzuki coupling of 4-Ethoxy-3-(trifluoromethyl)benzaldehyde, a versatile building block in medicinal chemistry and materials science. The presence of both an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group presents unique considerations for reaction optimization. This document will delve into the mechanistic underpinnings of the reaction, offer a robust and validated experimental protocol, and provide insights into troubleshooting and characterization. The biaryl aldehyde products of this reaction are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3]

Introduction: The Significance of Biaryl Aldehydes

Biaryl scaffolds are privileged structures in drug discovery, appearing in a wide array of therapeutics, including anti-inflammatory, antihypertensive, and neurological agents.[2] The aldehyde functionality serves as a versatile handle for subsequent transformations, such as reductive amination, oxidation to a carboxylic acid, or olefination reactions, making biaryl aldehydes key strategic intermediates.[4][5] The specific substrate, this compound, is of particular interest due to the unique electronic properties imparted by its substituents. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[6]

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[7][8] Its advantages include mild reaction conditions, commercial availability of a vast array of starting materials, and the generation of non-toxic byproducts, making it highly suitable for industrial applications.[9][10]

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[1][11] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (in this case, an appropriately substituted aryl bromide or iodide that will be coupled with 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid, or vice-versa where the benzaldehyde derivative is the halide). The presence of electron-withdrawing groups, such as the trifluoromethyl group on the benzaldehyde ring, can facilitate this step.[11]

-

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[12]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][13]

The choice of catalyst, ligand, base, and solvent are all critical for the efficiency of this cycle. For substrates with challenging electronic or steric properties, optimization of these parameters is essential.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid. The specific aryl bromide should be chosen based on the desired final product.

3.1. Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid | 871329-83-8 | Various | Store under inert atmosphere. |

| Aryl Bromide | Varies | Various | Ensure high purity. |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | Various | Air and light sensitive. Handle in a glovebox or under inert gas. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Various | Anhydrous, finely powdered. |

| 1,4-Dioxane | 123-91-1 | Various | Anhydrous, degassed. |

| Deionized Water | 7732-18-5 | In-house | Degassed. |

| Ethyl Acetate | 141-78-6 | Various | ACS grade for workup. |

| Brine (saturated NaCl solution) | N/A | In-house | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Various | For drying organic phase. |

3.2. Equipment

-

Round-bottom flask or pressure vessel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Flash chromatography system

3.3. Reaction Setup and Procedure

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Step-by-Step Protocol:

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.), 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv.).

-

Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).

-

Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

-

Workup:

-

Allow the reaction to cool to room temperature.

-

Dilute the mixture with deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

3.4. Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Ensure proper handling under inert conditions. |

| Insufficient degassing | Degas the solvent and reaction mixture thoroughly. | |

| Ineffective base | Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous and finely powdered. | |

| Side Product Formation | Homocoupling of the boronic acid | Use a slight excess of the aryl halide. Lower the reaction temperature. |

| Protodeboronation of the boronic acid | Ensure the reaction is run under strictly anhydrous and deoxygenated conditions (except for the added water). | |

| Difficulty in Purification | Close Rf values of product and starting materials | Optimize the solvent system for chromatography. Consider reverse-phase chromatography if necessary. |

Safety Precautions

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a fume hood.

-

Boronic Acids: While generally stable, some boronic acids can be irritants. Avoid inhalation and skin contact.

-

Pressure: If using a sealed pressure vessel, do not exceed the recommended temperature and pressure limits. Always use a blast shield.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. The protocol detailed herein provides a reliable starting point for the coupling of this compound with various aryl halides. The unique electronic nature of this substrate, with both electron-donating and electron-withdrawing groups, makes it an interesting case study for reaction optimization. By carefully controlling the reaction parameters and understanding the underlying mechanism, researchers can efficiently synthesize a wide range of valuable biaryl aldehydes for applications in drug discovery and materials science.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

- De Luca, L. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Curr. Org. Chem.2005, 9, 355-373.

-

ResearchGate. Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. [Link]

-

ACS Publications. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Org. Lett.2019 , 21, 8839-8843. [Link]

-

ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc.1999 , 121, 10311-10312. [Link]

-

ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

-

YouTube. Suzuki Coupling Mechanism. [Link]

-

National Institutes of Health. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. J. Am. Chem. Soc.2020 , 142, 16334-16340. [Link]

-

ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]

-

Harvard University. The Suzuki Reaction. [Link]

-

National Institutes of Health. Expanding chemical space by para-C−H arylation of arenes. Nat. Catal.2022 , 5, 613-620. [Link]

-

ACS Publications. Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. J. Med. Chem.2021 , 64, 17876-17894. [Link]

-

Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

-

Royal Society of Chemistry. C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Org. Chem. Front.2021 , 8, 426-443. [Link]

-

National Institutes of Health. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chem. Eur. J.2018 , 24, 14162-14166. [Link]

-

National Institutes of Health. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease. Curr. Hypertens. Rep.2017 , 19, 42. [Link]

-

Brieflands. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Int. J. Pharm. Res.2022 , 21, e127036. [Link]

-

Wikipedia. Bioconjugation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. thieme-connect.com [thieme-connect.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Benzaldehydes

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist:

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. However, the inherent reactivity of the aldehyde functional group, coupled with the diverse electronic nature of substituted aromatic rings, presents a unique set of challenges. Over-oxidation, low yields, undesired side reactions, and purification difficulties are common hurdles.

This technical support guide is designed to move beyond simple protocols. It provides a framework for troubleshooting common issues encountered during the synthesis of these valuable compounds. By understanding the causality behind these challenges, you can make informed decisions to optimize your reaction conditions, improve yields, and ensure the integrity of your final product.

Section 1: Troubleshooting Oxidation of Substituted Benzyl Alcohols

The oxidation of a primary benzyl alcohol to its corresponding aldehyde is a fundamental transformation. The primary challenge lies in preventing over-oxidation to the carboxylic acid, as aldehydes are more susceptible to oxidation than alcohols.

Frequently Asked Questions (FAQs): Oxidation

Q1: My oxidation reaction is producing significant amounts of the corresponding benzoic acid. How can I stop the over-oxidation?

A1: This is the most common issue in this synthesis. The aldehyde product is an intermediate on the path to the carboxylic acid and is often more reactive than the starting alcohol. Several strategies can mitigate this:

-

Choice of Oxidant: Avoid harsh, non-selective oxidants (e.g., KMnO4, Jones reagent) unless the reaction is meticulously controlled. Opt for milder, more selective reagents. Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are classic choices that are known to halt the oxidation at the aldehyde stage. Manganese dioxide (MnO2) is particularly effective for oxidizing benzylic alcohols and is known for its high selectivity.[1]

-

Reaction Conditions: Over-oxidation is often exacerbated by prolonged reaction times and elevated temperatures.[2] Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately. Running the reaction at the lowest effective temperature can also significantly improve selectivity.

-

"Green" Oxidants: Modern methods often employ more environmentally friendly oxidants. Hydrogen peroxide, when used with certain catalysts, can provide good selectivity with water as the only byproduct.[3] Another approach is the use of nitrates, which can decompose to produce NO2 in situ, a selective oxidant for this transformation.[2]

Q2: I am experiencing low conversion of my benzyl alcohol starting material. What are the likely causes?

A2: Low conversion can stem from several factors related to reagent activity and reaction setup:

-

Inactive Oxidant: Many solid oxidants like MnO2 can vary in activity depending on their preparation method and storage. Ensure you are using an "activated" form of the reagent from a reliable source or activate it yourself via established literature procedures (e.g., heating under vacuum).

-

Insufficient Stoichiometry: For stoichiometric oxidants like PCC or MnO2, ensure you are using a sufficient excess (typically 1.5 to 5 equivalents) to drive the reaction to completion.

-

Solvent Choice: The reaction solvent can dramatically impact reaction rates. For heterogeneous oxidants like MnO2, solvents like dichloromethane (DCM) or chloroform are common. Ensure your starting material is soluble in the chosen solvent system.

-

Catalyst Deactivation: If you are using a catalytic method, the catalyst itself may be poisoned by impurities in the starting material or solvent. Purifying the starting alcohol (e.g., by distillation or recrystallization) can be beneficial.[4]

Workflow: Troubleshooting Poor Selectivity in Benzyl Alcohol Oxidation

This decision tree can help diagnose and solve over-oxidation issues.

Caption: Troubleshooting workflow for over-oxidation.

Section 2: Troubleshooting Electrophilic Formylation Reactions

Introducing a formyl group directly onto an aromatic ring is an efficient strategy. However, the success of reactions like the Vilsmeier-Haack, Gattermann-Koch, and Duff reactions is highly dependent on the electronic nature of the aromatic substrate.

Comparison of Common Formylation Methods

| Reaction | Typical Substrate | Reagents | Common Challenges |

| Vilsmeier-Haack | Electron-rich aromatics (phenols, anilines, heterocycles)[5] | POCl₃ + DMF (or other formamide) | Fails on electron-deficient rings; potential for thermal runaway[6]; requires aqueous workup. |

| Gattermann-Koch | Benzene, alkylbenzenes[7] | CO, HCl, AlCl₃, CuCl | Does not work for phenols, phenol ethers, or deactivated rings (e.g., nitrobenzene)[7][8]; uses toxic CO gas under pressure. |

| Duff Reaction | Activated phenols[9][10] | Hexamethylenetetramine (HMTA) in acid (e.g., TFA, glyceroboric acid) | Low yields; potential for di-formylation and polymer/resin formation[11][12]; requires strongly acidic conditions. |

Frequently Asked Questions (FAQs): Formylation

Q1: My Vilsmeier-Haack reaction is failing with my electron-deficient aromatic substrate. What's wrong?

A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The active electrophile, the Vilsmeier reagent (a chloromethyliminium salt), is a relatively weak electrophile compared to those in Friedel-Crafts acylations.[5] Therefore, it requires an electron-rich aromatic ring to proceed efficiently. Strongly deactivated rings (e.g., those with nitro, cyano, or multiple halogen substituents) will not react.

-

Troubleshooting:

-

Verify Substrate Suitability: Confirm that your substrate is considered "activated" or at least neutral. If it is deactivated, this method is likely inappropriate.

-

Check Reagent Quality: The Vilsmeier reagent is formed in situ. Ensure your DMF is anhydrous and your POCl₃ is fresh. Old DMF can contain dimethylamine, which can interfere with the reaction.[13]

-

Alternative Methods: For deactivated systems, consider alternative strategies such as metalation (e.g., lithiation) followed by quenching with a formylating agent like DMF, or a palladium-catalyzed reductive carbonylation of an aryl halide.[14]

-

Q2: I'm attempting a Duff reaction on a phenol, but I'm getting a low yield and a lot of intractable polymer. How can I improve this?

A2: Polymer formation is a known issue with the Duff reaction, often arising from side reactions of the phenol under the harsh acidic conditions.[11]

-

Troubleshooting:

-

Control Stoichiometry: A common side reaction is di-formylation if multiple activated ortho positions are available.[11] Carefully controlling the stoichiometry by reducing the amount of HMTA relative to the phenol can favor the mono-formylated product.

-

Acid Choice: The original Duff reaction uses glyceroboric acid. Modern variations often use trifluoroacetic acid (TFA), which can be more effective but also more aggressive.[15] If polymerization is severe, you might explore less harsh acidic conditions or alternative solvents.

-

Temperature Control: The reaction typically requires heating (150-160°C).[12] However, excessive temperature can promote decomposition and polymerization. Find the minimum temperature required for the reaction to proceed at a reasonable rate.

-

Q3: Why won't the Gattermann-Koch reaction work on my phenol substrate?

A3: The Gattermann-Koch reaction relies on a strong Lewis acid catalyst, AlCl₃. Phenols, being Lewis bases, will coordinate strongly with the AlCl₃ at the hydroxyl group. This deactivates the aromatic ring towards electrophilic attack, preventing the formylation from occurring.[7][16] This limitation also applies to phenolic ethers and anilines. For these substrates, the Vilsmeier-Haack or Duff reactions are more suitable alternatives.[5][10]

Protocol: Vilsmeier-Haack Formylation of an Activated Arene (e.g., N,N-Dimethylaniline)

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic.[6]

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert gas (N₂ or Ar) inlet, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.1 equivalents) dropwise to the cooled DMF via the dropping funnel. Maintain the temperature between 0-10°C during the addition. A thick, sometimes colored, precipitate of the Vilsmeier reagent may form. Stir the mixture at this temperature for 30-60 minutes after addition is complete.

-

Substrate Addition: Dissolve the activated aromatic substrate (e.g., N,N-dimethylaniline, 1 equivalent) in a minimal amount of anhydrous solvent (like dichloromethane, if necessary) and add it dropwise to the Vilsmeier reagent suspension.

-

Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. It may be necessary to heat the reaction (e.g., 40-80°C) to drive it to completion. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture back down in an ice bath. Carefully and slowly pour the mixture onto a stirred slurry of crushed ice. This step is highly exothermic and hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a base, such as aqueous sodium hydroxide or sodium carbonate, until the solution is basic to litmus paper. Extract the aqueous layer several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.

Section 3: General Troubleshooting and FAQs

Q1: My substituted benzaldehyde is turning into the corresponding benzoic acid upon storage in the bottle. How can I prevent this?

A1: Benzaldehydes are notoriously prone to autoxidation, where they react with atmospheric oxygen to form the corresponding carboxylic acid.[17] This process is often catalyzed by light and trace impurities.

-

Purification: Before storage, ensure the aldehyde is free of acidic impurities. A simple wash of an ethereal solution of your product with a saturated sodium bicarbonate solution can remove any pre-existing benzoic acid.[17]

-

Storage Conditions: Store the purified benzaldehyde in a tightly sealed amber glass bottle to protect it from light and air.

-

Inert Atmosphere: For particularly sensitive aldehydes, flushing the bottle with an inert gas like argon or nitrogen before sealing can significantly extend its shelf life.

-

Antioxidants: Adding a small amount of an antioxidant, such as hydroquinone or 2,6-di-tert-butylphenol, can inhibit the radical chain mechanism of autoxidation.[17]

Q2: I have a sensitive functional group on my aromatic ring. How do I choose a synthetic route, and should I use a protecting group?

A2: The choice of synthetic route is critical for chemical compatibility. For instance, strongly acidic conditions (Gattermann, Duff) will not be compatible with acid-labile groups. Strongly basic conditions or nucleophilic reagents might interfere with esters or ketones.

-

Protecting Groups: If no direct route is compatible, using a protecting group is a standard and powerful strategy.[18] A protecting group temporarily masks a reactive functional group, allowing you to perform chemistry elsewhere in the molecule. It is then removed in a later step.

-

Hydroxyl Groups (-OH): Can be protected as silyl ethers (e.g., TBS, TIPS), which are robust to many conditions but are easily removed with fluoride ions.[19]

-

Amino Groups (-NH2): Often protected as carbamates (e.g., Boc, Cbz), which modulate their nucleophilicity and are stable to a wide range of conditions.[19]

-

Carbonyl Groups (Aldehydes/Ketones): Can be protected as acetals or ketals, which are stable to bases and nucleophiles but are removed under acidic conditions.[20]

-

Decision Logic: Protecting Group Strategy

Caption: Logic for employing a protecting group strategy.

References

-

Singh, R. V. (2014). How can we control the conversion of Benzaldehyde to Benzoic acid? ResearchGate. [Link]

- Lolkema, J. et al. (1986). Process for the preparation of substituted benzaldehydes.

-

Joshi, S. et al. (2005). Kinetics of Oxidation of Benzyl Alcohol with diluted nitric acid. Industrial & Engineering Chemistry Research. (Referenced in YouTube video). [Link]

-

Magpie. (2013). Preparation of Benzaldehyde from Benzyl Alcohol. Sciencemadness Discussion Board. [Link]

- Ghosh, A. et al. (2017). An efficient process for the synthesis of alkoxy substituted benzaldehydes.

-

Preparation of Benzaldehydes, Part 3: From Methyl Arenes. (2022). YouTube. [Link]

-

Primas, N., & Lira, A. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Lakeland University. [Link]

-

van der Pijl, F. et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332-4336. [Link]

-

Benzaldehyde Condensation. (2024). Chemcess. [Link]

-

Gattermann Koch Reaction: Mechanism, Uses & Examples. (n.d.). Vedantu. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

-

Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. (2022). YouTube. [Link]

-

van der Pijl, F. et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]

-

Le Hénanf, C. et al. (2016). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry. [Link]

-

Gatterman Koch Reaction. (2018). YouTube. [Link]

-

Derks, P. J. C. et al. (2009). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 13(4), 704-709. [Link]

-

Answer by Th.D. (2018). Why do can't we convert benzoic acid directly to benzaldehyde? Quora. [Link]

-

Zhang, Y. et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 226. [Link]

-

Jongsma, C. (1984). Method for the purification of benzaldehyde. European Patent Office (EP 0016487 B1). [Link]

-

A variety of electron-rich and electron-deficient aldehydes were used... (n.d.). ResearchGate. [Link]

-

Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Protecting Groups List. (n.d.). SynArchive. [Link]

-

Benzaldehyde By Reduction Of Benzoic Acid. (2019). Sciencemadness Discussion Board. [Link]

-

Gattermann Koch Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

Anwar, H. F. (2009). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate. [Link]

-

Wang, Y. et al. (2023). Redox-mediated electrified synthesis of benzaldehyde. Green Chemistry. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

-

What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde? (2015). ResearchGate. [Link]

-

van der Pijl, F. et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

-

Li, Y. et al. (2024). Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. OAE Publishing Inc. [Link]

-

Protective Groups. (n.d.). [Link]

-

Efficient and Rapid Method for the Oxidation of Electron-Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide. (n.d.). ResearchGate. [Link]

-

Reddit comment on Vilsmeier-Haack reaction. (2021). Reddit. [Link]

-

NEET/JEE Chemistry | From Confusion to Clarity: Learn Gattermann Koch Reaction Mechanism in 10 mins. (2024). YouTube. [Link]

-

One-pot Conversion of Carboxylic Acids to Aldehydes. (n.d.). University of Louisville. [Link]

-

Vilsmeier Reaction. (2021). YouTube. [Link]

-

Benzaldehyde derivative synthesis by formylation. (n.d.). Organic Chemistry Portal. [Link]

-

Martin, R. W. (1940). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]

-

4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. (2008). Sciencemadness.org. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]

- 3. lakeland.edu [lakeland.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scholarworks.uni.edu [scholarworks.uni.edu]

- 13. reddit.com [reddit.com]

- 14. Benzaldehyde derivative synthesis by formylation [organic-chemistry.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. Protective Groups [organic-chemistry.org]

- 19. tcichemicals.com [tcichemicals.com]

- 20. synarchive.com [synarchive.com]

alternative synthetic routes for 4-Ethoxy-3-(trifluoromethyl)benzaldehyde

User Query Overview

Target Molecule: 4-Ethoxy-3-(trifluoromethyl)benzaldehyde CAS Number (Precursor): 220227-98-5 (Phenol precursor) Application: Intermediate for API synthesis (e.g., TRPV1 antagonists, kinase inhibitors).[1][2][3] Core Challenge: User requires robust, scalable synthetic routes with troubleshooting for common pitfalls (yield loss, impurity formation).

Executive Summary

For the synthesis of This compound , we recommend two primary pathways based on starting material availability and atom economy.

-

Route A (Nucleophilic Substitution - SN2): Alkylation of 4-hydroxy-3-(trifluoromethyl)benzaldehyde.[1][2][3] Best for laboratory scale (<100g) where the phenol precursor is available.[2][3]

-

Route B (Nucleophilic Aromatic Substitution - SNAr): Ethoxylation of 4-fluoro-3-(trifluoromethyl)benzaldehyde.[1][2][3] Best for scale-up (>100g) due to lower waste and "one-pot" potential, utilizing the activating nature of the -CF3 and -CHO groups.[1][2]

Route A: O-Alkylation of 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

Mechanism: Williamson Ether Synthesis (SN2) Status: High Reliability / Standard Protocol[1][2][3]

Standard Protocol

-

Dissolution: Dissolve 1.0 eq of 4-hydroxy-3-(trifluoromethyl)benzaldehyde (CAS 220227-98-5) in anhydrous DMF (5-10 volumes).

-

Deprotonation: Add 1.5 eq of Potassium Carbonate (K2CO3) .[2][3] Stir at room temperature for 30 minutes. Note: The solution should turn yellow/orange as the phenoxide forms.[1][2][3]

-

Alkylation: Dropwise add 1.2 eq of Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).[2][3]

-

Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC/HPLC.

-

Workup: Quench with water, extract with EtOAc, wash with brine to remove DMF.[1][2][3]

Troubleshooting Guide (Q&A)

Q: My reaction conversion is stalled at 80%. Adding more EtI doesn't help.[1][2][3] Why?

-

Diagnosis: This is often due to the "coating" of the solid base.[2][3] K2CO3 can become coated with potassium halide salts, stopping the reaction.[1][2][3]

-

Solution: Use finely ground (powdered) K2CO3 or add a catalytic amount (0.1 eq) of Tetrabutylammonium iodide (TBAI) .[2][3] TBAI acts as a phase transfer catalyst and solubilizes the anion, driving the reaction to completion.[1][2][3]

Q: I see a new impurity peak at RRT 0.85. What is it?

-

Diagnosis: If using acetone as a solvent (instead of DMF), you might be forming the aldol condensation product with the solvent.[1][2][3] If using DMF and high heat (>100°C), you may see Cannizzaro disproportionation (benzyl alcohol/benzoic acid derivatives).[2][3]

-

Solution: Switch to Acetonitrile or DMF and keep the temperature strictly below 80°C.

Q: The product oil retains a garlic-like smell.[1][2] How do I remove it?

-

Solution: Wash the organic layer with a 10% Sodium Thiosulfate solution during workup.[2][3] This neutralizes active iodine species and helps remove alkyl halide residues.[1][2][3]

Route B: SNAr Displacement on 4-Fluoro-3-(trifluoromethyl)benzaldehyde

Mechanism: Nucleophilic Aromatic Substitution (activated by ortho-CF3 and para-CHO) Status: Industrial Preferred / Green Chemistry Candidate[1][2][3]

Standard Protocol

-

Preparation: Dissolve 1.0 eq of 4-fluoro-3-(trifluoromethyl)benzaldehyde (CAS 67515-60-0) in absolute Ethanol (EtOH).[1][2][3]

-

Reagent Formation: Prepare a solution of Sodium Ethoxide (NaOEt) (1.05 eq) in EtOH. Alternatively, carefully add Sodium metal to EtOH.[1][2][3]

-

Addition: Cool the aldehyde solution to 0°C. Add the NaOEt solution dropwise. Critical: Exotherm control.

-

Reaction: Allow to warm to Room Temperature (25°C). Stir for 2-3 hours. The electron-withdrawing groups make the fluorine highly labile.[1][2]

-

Workup: Neutralize with dilute HCl to pH 7, concentrate EtOH, and partition between water/DCM.

Troubleshooting Guide (Q&A)

Q: I obtained a mixture of the product and a "dimeric" impurity. What happened?

-

Diagnosis: You likely triggered the Cannizzaro reaction or Tishchenko reaction .[2][3] Strong alkoxides (NaOEt) can attack the aldehyde carbonyl if the SNAr reaction is too slow or the temperature is too high.[2][3]

-

Solution:

-

Keep the temperature low (0°C to RT).

-

Do not use excess base.[1][2][3] Limit NaOEt to 1.05 eq.[1][2][3]

-

If the problem persists, switch to a weaker base system: K2CO3 in Ethanol at reflux. The carbonate is basic enough to generate small amounts of ethoxide in equilibrium without overwhelming the aldehyde.[2][3]

-

Q: The reaction is fast, but the yield is lower than expected. Where is the loss?

-

Diagnosis: Formation of the diethyl acetal.[2][3] In acidic workup or prolonged exposure to EtOH/H+, the aldehyde can convert to the acetal.[1][2][3]

-

Solution: Ensure the workup is not too acidic. Hydrolyze any acetal formed by stirring the crude oil in THF/2N HCl (1:1) for 30 mins, then neutralize.

Visualizing the Workflows

The following diagram compares the logic flow for both routes to assist in decision-making.

Caption: Decision matrix comparing the SN2 Alkylation route (Route A) and the SNAr Displacement route (Route B).

Comparison of Methodologies

| Feature | Route A (O-Alkylation) | Route B (SNAr) |

| Starting Material | 4-Hydroxy-3-(CF3)benzaldehyde | 4-Fluoro-3-(CF3)benzaldehyde |

| Reagents | Ethyl Iodide, K2CO3 | Sodium Ethoxide, Ethanol |

| Atom Economy | Moderate (Iodide waste) | High (Fluoride waste) |

| Reaction Rate | Slower (4-6 hours) | Fast (1-3 hours) |

| Key Risk | Residual DMF removal | Side reactions on Aldehyde |

| Cost Efficiency | Moderate | High (if Fluoro precursor is cheap) |

References

-

PubChem. 4-Fluoro-3-(trifluoromethyl)benzaldehyde (CAS 67515-60-0) Compound Summary.[1][2] Retrieved from [Link][2][3]

-

Organic Chemistry Portal. Williamson Ether Synthesis.[1][2][3] General mechanism and conditions.[1][2][3] Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for 4-Ethoxy-3-(trifluoromethyl)benzaldehyde